

What is the molecular structure of Fmoc-Gly-OH-¹³C₂?

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Compound of Interest

Compound Name: Fmoc-Gly-OH-¹³C₂

Cat. No.: B12057112

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In-depth Technical Guide: Fmoc-Gly-OH-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Fluorenylmethoxycarbonyl)-glycine-¹³C₂, commonly referred to as **Fmoc-Gly-OH-¹³C₂**, is a stable isotope-labeled derivative of the amino acid glycine. The defining feature of this compound is the incorporation of two carbon-13 (¹³C) isotopes at both carbon positions of the glycine backbone. This isotopic labeling makes it an invaluable tool in a range of scientific disciplines, particularly in proteomics, drug metabolism studies, and the development of peptide-based therapeutics. The presence of the ¹³C isotopes allows for the precise tracking and quantification of molecules incorporating this amino acid using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, without altering the underlying chemical properties of the glycine residue. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of **Fmoc-Gly-OH-¹³C₂**.

Molecular Structure and Physicochemical Properties

The molecular structure of **Fmoc-Gly-OH-¹³C₂** consists of a glycine molecule where both the alpha-carbon and the carbonyl carbon are ¹³C isotopes. The amino group of the glycine is

protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group essential for stepwise peptide synthesis.

Quantitative Data Summary

The key physicochemical properties of **Fmoc-Gly-OH-13C2** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₅ ¹³ C ₂ H ₁₅ NO ₄	
Molecular Weight	299.29 g/mol	[1]
CAS Number	286460-80-8	[1]
Appearance	White to off-white solid	[1]
Melting Point	174-175 °C	[1]
Isotopic Purity	≥ 99 atom % ¹³ C	[1]
Chemical Purity	≥ 99%	[1]
Solubility	Soluble in DMF and DMSO	[2]
Storage	2-8 °C, desiccated	[3]

Spectroscopic Data

While high-resolution spectra for **Fmoc-Gly-OH-13C2** are not widely published, data from the closely related, dually-labeled **Fmoc-Gly-OH-13C2,15N** can be used as a reference. The key difference in the ¹³C NMR spectrum would be the absence of ¹⁵N splitting.

Spectroscopic Data (for Fmoc-Gly-OH-¹³C₂,¹⁵N)

¹³ C NMR	Chemical Shift (δ) in ppm
Fmoc carbonyl	~156.8
Glycine - ¹³ CH ₂ -	~67.2
Carboxylic acid - ¹³ COOH & Fmoc aromatic carbons	42.59 - 77.52[2]
Mass Spectrometry	m/z
ESI-MS ([M+H] ⁺)	301.3 (Calculated: 301.28)[2]
High-Resolution MS	301.2812[2]

Experimental Protocols

Synthesis of Fmoc-Gly-OH-¹³C₂

The synthesis of **Fmoc-Gly-OH-¹³C₂** is typically achieved by the reaction of ¹³C-labeled glycine with an Fmoc-donating reagent.

Materials:

- Glycine-¹³C₂
- 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Sodium carbonate (Na₂CO₃)
- 1,4-Dioxane
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate

- Hexane

Procedure:

- **Preparation of Glycine Solution:** Dissolve Glycine- $^{13}\text{C}_2$ (1.0 eq) in a 10% aqueous solution of sodium carbonate.
- **Fmoc Protection:** Cool the glycine solution to 0-5°C using an ice bath. In a separate flask, dissolve Fmoc-Cl (1.1 eq) in 1,4-dioxane. Add the Fmoc-Cl solution dropwise to the chilled glycine solution under vigorous stirring.
- **Reaction Monitoring:** Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Maintain the pH of the solution between 8 and 9 by adding small amounts of 10% sodium carbonate solution as needed.
- **Work-up:** After the reaction is complete, dilute the mixture with deionized water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts.
- **Precipitation:** Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl. A white precipitate of **Fmoc-Gly-OH- $^{13}\text{C}_2$** will form.
- **Isolation:** Collect the solid product by vacuum filtration, washing with cold deionized water.
- **Purification:** The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography using a mobile phase of ethyl acetate and hexane.
- **Drying:** Dry the purified product under vacuum to obtain a fine, white powder.

Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-OH- $^{13}\text{C}_2$ is a key reagent for introducing a ^{13}C -labeled glycine residue into a peptide sequence. The following is a generalized protocol for its use in manual Fmoc-SPPS.

Materials:

- Fmoc-protected amino acid pre-loaded resin (e.g., Wang or Rink Amide resin)
- **Fmoc-Gly-OH-13C2**
- Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Deprotection reagent: 20% (v/v) piperidine in dimethylformamide (DMF)
- Solvents: DMF, dichloromethane (DCM)
- Cleavage cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
- Cold diethyl ether

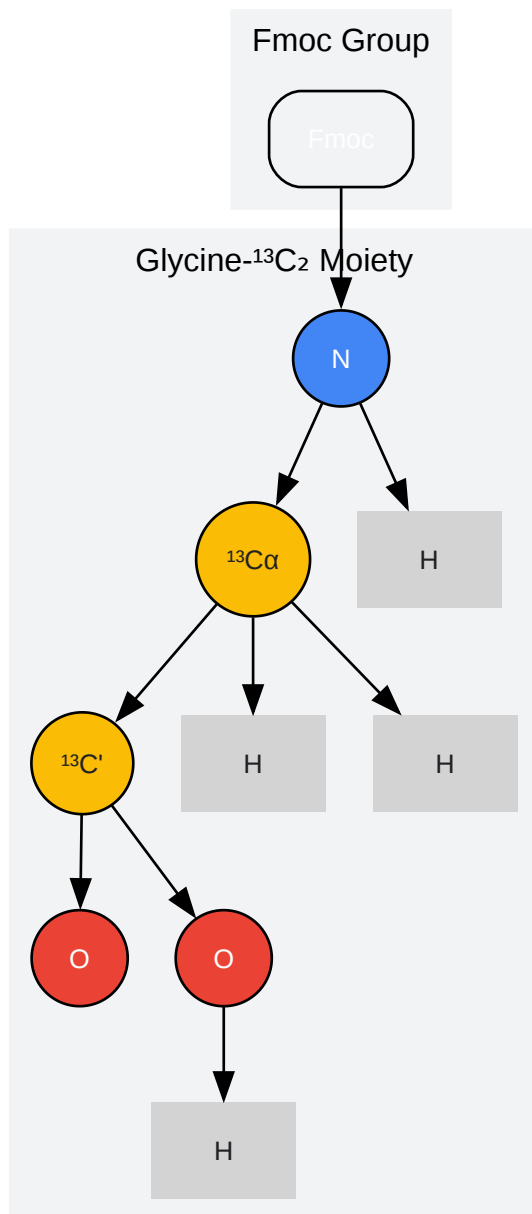
Procedure:

- Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.
- Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 20 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF and DCM.
- Amino Acid Activation: In a separate vial, dissolve **Fmoc-Gly-OH-13C2** (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
- Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
- Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents.
- Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be incorporated into the peptide sequence.

- **Final Cleavage:** Once the peptide sequence is complete, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- **Peptide Precipitation and Isolation:** Filter the resin and precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. Collect the peptide by centrifugation and wash with cold ether.
- **Purification:** The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Molecular Structure of Fmoc-Gly-OH-13C2

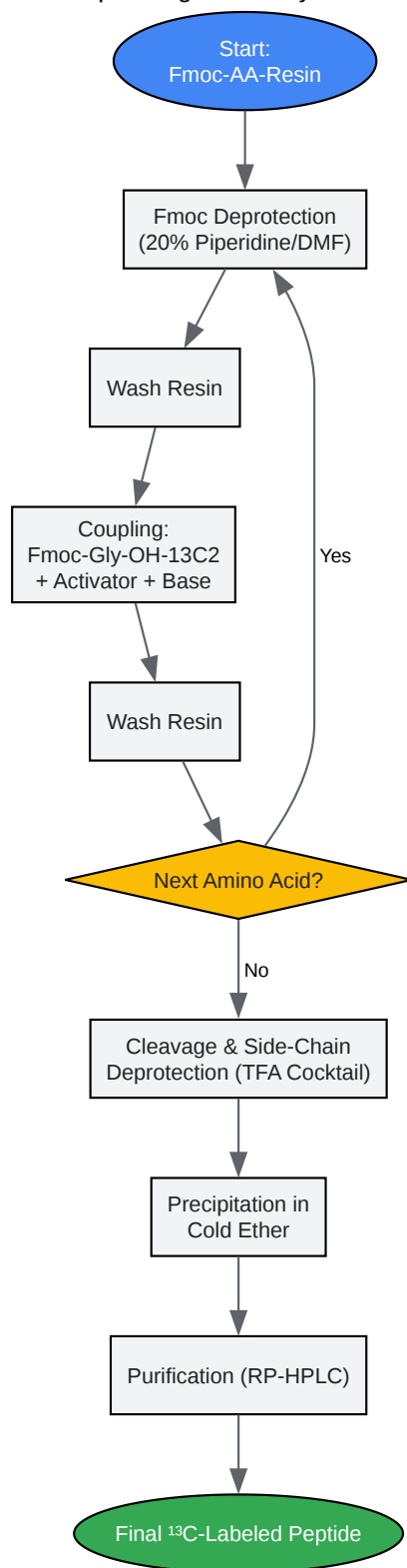
Molecular Structure of Fmoc-Gly-OH- $^{13}\text{C}_2$ 

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Caption: Diagram of the molecular structure of **Fmoc-Gly-OH- $^{13}\text{C}_2$** .

Experimental Workflow of Fmoc-SPPS

Workflow for Incorporating Fmoc-Gly-OH-13C2 in SPPS

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Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis using **Fmoc-Gly-OH-13C2**.

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